

# The Synthesis and History of Methyl 2-chloronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-chloronicotinate

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## Abstract

**Methyl 2-chloronicotinate**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has a rich history intertwined with the development of pyridine chemistry. This technical guide provides an in-depth overview of the discovery and historical evolution of its synthesis, detailed experimental protocols for its preparation, and a summary of its physicochemical and spectral properties.

## Introduction

**Methyl 2-chloronicotinate** is a halogenated derivative of nicotinic acid, a form of vitamin B3. [1][2] Its strategic importance lies in its utility as a versatile building block for the creation of more complex molecules, particularly in the fields of medicinal chemistry and crop protection.[3] The presence of a chlorine atom at the 2-position of the pyridine ring enhances its reactivity toward nucleophilic substitution, making it a valuable precursor for a variety of bioactive compounds.[3]

This document traces the development of synthetic routes to **Methyl 2-chloronicotinate**, from the early preparations of its parent acid, 2-chloronicotinic acid, to the more refined methods for its esterification.

## Historical Development of Synthesis

The history of **Methyl 2-chloronicotinate** is intrinsically linked to the synthesis of its precursor, 2-chloronicotinic acid. While the exact date of the first synthesis of **Methyl 2-chloronicotinate** is not readily available in the reviewed literature, its preparation became feasible with the development of reliable methods for the synthesis of 2-chloronicotinic acid.

The industrial synthesis of nicotinic acid, the ultimate starting material, was first achieved in 1867 through the oxidation of nicotine.<sup>[1]</sup> However, the direct chlorination of nicotinic acid is not regioselective. A significant advancement came with the use of nicotinic acid N-oxide, which allows for more controlled chlorination at the 2-position. This approach has become a cornerstone in the production of 2-chloronicotinic acid.<sup>[4][5]</sup>

Over the years, various methods for the synthesis of 2-chloronicotinic acid have been reported, each with its own advantages and drawbacks, reflecting an evolution towards more efficient, safer, and environmentally friendly processes. These include:

- Chlorination of Nicotinic Acid N-oxide: This is a widely used method, often employing reagents like phosphorus oxychloride (POCl<sub>3</sub>).<sup>[4][6]</sup>
- From 3-Cyanopyridine: This route also involves the formation of the N-oxide, followed by chlorination and hydrolysis.<sup>[4]</sup>
- From 2-Chloro-3-methylpyridine: This method involves the oxidation of the methyl group to a carboxylic acid.<sup>[7]</sup>

Once 2-chloronicotinic acid became accessible, standard esterification procedures could be applied to produce **Methyl 2-chloronicotinate**. Early methods likely involved simple acid-catalyzed esterification with methanol. More contemporary and specific methods are detailed in the experimental protocols section.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-chloronicotinate** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	[3]
Molecular Weight	171.58 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	70 °C / 0.1 mmHg	[3]
Density	1.32 g/mL	[3]
Refractive Index (n <sub>20D</sub> )	1.54	[3]

## Spectroscopic Data

The structural characterization of **Methyl 2-chloronicotinate** is confirmed by various spectroscopic techniques.

Technique	Key Data	Reference(s)
<sup>1</sup> H-NMR (CDCl <sub>3</sub> /TMS, δ ppm)	3.97 (3H, s), 7.33 (1H, dd), 8.17 (1H, dd), 8.53 (1H, dd)	[8]
<sup>13</sup> C-NMR	Available	[9][10]
Infrared (IR) Spectroscopy	Available	[9]
Mass Spectrometry (MS)	Available	[9]

Note: While the availability of <sup>13</sup>C-NMR, IR, and MS spectra is confirmed, specific peak assignments were not detailed in the provided search results and can be accessed through the cited databases.

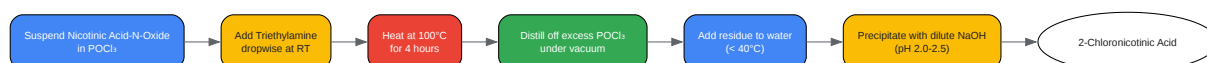
## Experimental Protocols

Detailed methodologies for the synthesis of 2-chloronicotinic acid and its subsequent esterification to **Methyl 2-chloronicotinate** are presented below.

# Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid-N-Oxide

This procedure describes the chlorination of nicotinic acid-N-oxide using phosphorus oxychloride.

Experimental Workflow:



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## *Synthesis of 2-Chloronicotinic Acid.*

Procedure:

- 70 g of nicotinic acid-N-oxide is suspended in 300 ml of  $\text{POCl}_3$ .<sup>[6]</sup>
- 50 g of triethylamine is added drop by drop at room temperature. An exothermic reaction occurs, and the nicotinic acid-N-oxide dissolves at approximately 50°C.<sup>[6]</sup>
- The solution is then heated in a water bath at 100°C for 4 hours.<sup>[6]</sup>
- The majority of the excess phosphorus oxychloride is distilled off under vacuum.<sup>[6]</sup>
- The residue is allowed to flow into water while maintaining the temperature below 40°C.<sup>[6]</sup>
- The 2-chloronicotinic acid is precipitated by the addition of a diluted caustic soda solution to a pH of 2.0 to 2.5.<sup>[6]</sup>
- The product is collected and has a melting point of 173° to 175°C. The yield is 65 to 70 percent of the theoretical value.<sup>[6]</sup>

Quantitative Data:

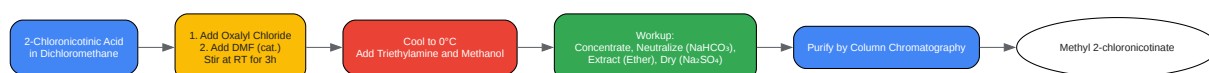
Reactant	Amount	Molar/Mass Ratio
Nicotinic Acid-N-Oxide	70 g	1 equivalent
Phosphorus Oxychloride (POCl <sub>3</sub> )	300 ml	-
Triethylamine	50 g	-
Product	Yield	Melting Point
2-Chloronicotinic Acid	65-70%	173-175°C

## Synthesis of Methyl 2-chloronicotinate

Two primary methods for the esterification of 2-chloronicotinic acid are detailed below.

This method involves the formation of an acid chloride intermediate followed by reaction with methanol.

Reaction Scheme:



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### *Esterification via Acid Chloride.*

Procedure:

- 15.0 g (95.2 mmol) of 2-chloronicotinic acid is dissolved in 150 mL of dichloromethane.[8]
- 8.37 mL (94.5 mmol) of oxalyl chloride is added slowly and dropwise.[8]
- A catalytic amount of N,N-dimethylformamide is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.[8]

- The reaction mixture is cooled in an ice bath, and 40.1 mL (286 mmol) of triethylamine and 37 mL (914 mmol) of methanol are added dropwise.[8]
- Stirring is continued for 30 minutes under ice-bath cooling.[8]
- The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate.[8]
- The aqueous phase is extracted with ether, and the combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.[8]
- The residue is purified by column chromatography (eluent: ethyl acetate/hexane = 1:4) to yield 13.9 g of **Methyl 2-chloronicotinate** as a pale yellow liquid.[8]

#### Quantitative Data:

Reactant	Amount	Moles
2-Chloronicotinic Acid	15.0 g	95.2 mmol
Oxalyl Chloride	8.37 mL	94.5 mmol
Triethylamine	40.1 mL	286 mmol
Methanol	37 mL	914 mmol
Product	Yield	
Methyl 2-chloronicotinate	13.9 g (86%)	

## Conclusion

**Methyl 2-chloronicotinate** remains a compound of significant interest in synthetic chemistry due to its role as a versatile intermediate. The historical development of its synthesis showcases the progress in organic chemistry, moving towards more efficient and selective methodologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important chemical entity.

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